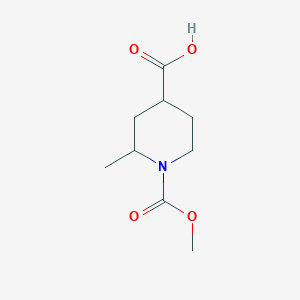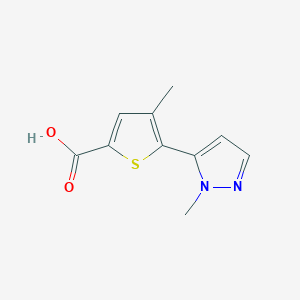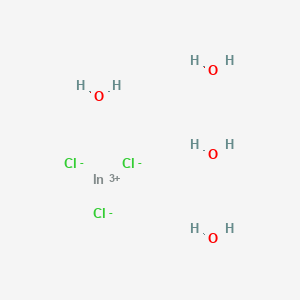
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE is an organic compound with the molecular formula C10H8Cl2N4 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features two chlorine atoms attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE typically involves the reaction of 2,3-dichloroaniline with pyrazine-2,6-diamine under specific conditions. One common method includes:
Starting Materials: 2,3-dichloroaniline and pyrazine-2,6-diamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C).
Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target protein, leading to inhibition of its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diaminopyrazine: Lacks the dichlorophenyl group, making it less hydrophobic.
3-(2,4-Dichlorophenyl)pyrazine-2,6-diamine: Similar structure but with chlorine atoms at different positions on the phenyl ring.
3-(2,3-Dichlorophenyl)pyridine-2,6-diamine: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
2,6-DIAMINO-3-(2,3-DICHLOROPHENYL)-PYRAZINE is unique due to the presence of both the dichlorophenyl group and the pyrazine ring, which confer specific chemical properties and biological activities. The dichlorophenyl group enhances its hydrophobicity, while the pyrazine ring provides a versatile scaffold for further functionalization .
Eigenschaften
CAS-Nummer |
212778-83-1 |
|---|---|
Molekularformel |
C10H8Cl2N4 |
Molekulargewicht |
255.10 g/mol |
IUPAC-Name |
3-(2,3-dichlorophenyl)pyrazine-2,6-diamine |
InChI |
InChI=1S/C10H8Cl2N4/c11-6-3-1-2-5(8(6)12)9-10(14)16-7(13)4-15-9/h1-4H,(H4,13,14,16) |
InChI-Schlüssel |
CQGJBSYKOSGFBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N=C2N)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)


![[1,1'-Biphenyl]-4-ol, 4'-ethenyl-](/img/structure/B8761755.png)




